Methyl 3-(acetylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

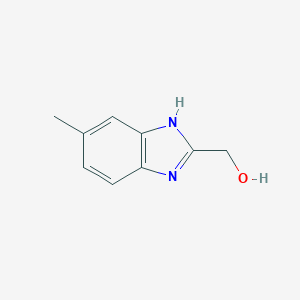

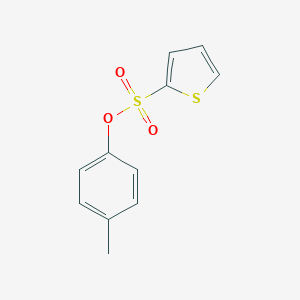

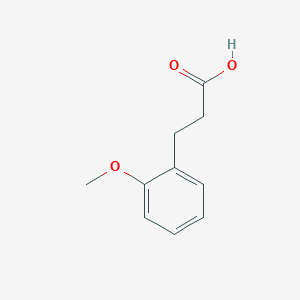

Methyl 3-(acetylamino)benzoate is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of similar compounds, such as benzamide derivatives, has been achieved starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The nitration of methyl benzoate is an electrophilic aromatic substitution or EAS reaction .

Molecular Structure Analysis

The molecular formula of Methyl 3-(acetylamino)benzoate is C10H11NO3 . Its structure is characterized by a benzene ring connected to an ester functional group .

Chemical Reactions Analysis

Methyl benzoate can undergo reactions such as nitration to form methyl 3-nitrobenzoate and oxidation to form benzoic acids .

Physical And Chemical Properties Analysis

Methyl benzoate, a similar compound, is a colorless liquid at room temperature with a light, sweet scent akin to that of fruits and flowers . It has a boiling point of around 198-199°C, and a density of approximately 1.08 g/cm^3 at 25°C .

Applications De Recherche Scientifique

Synthesis of Novel Benzamide Compounds

Methyl 3-acetamidobenzoate is used in the synthesis of novel benzamide compounds. These compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesized benzamide compounds have been used in various fields such as medical, industrial, biological and potential drug industries .

Antioxidant Activity

The benzamide compounds synthesized using Methyl 3-acetamidobenzoate have shown significant antioxidant activity. They have been found to exhibit total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

These benzamide compounds also exhibit antibacterial activity. They have been tested for their in vitro growth inhibitory activity against different bacteria .

Medical Applications

Benzamide compounds synthesized from Methyl 3-acetamidobenzoate have been widely used in medical applications. They have been used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity .

Industrial Applications

Amide compounds, including those synthesized from Methyl 3-acetamidobenzoate, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Pesticide in Agriculture

Methyl benzoate, a related compound, has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 3-acetamidobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-8(6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBOHBXLLAKPHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343785 |

Source

|

| Record name | Methyl 3-(acetylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(acetylamino)benzoate | |

CAS RN |

52189-36-3 |

Source

|

| Record name | Methyl 3-(acetylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(E)-inden-1-ylidenemethyl]phenyl]urea](/img/structure/B180963.png)

![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)

![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)